Docosahexaenoic Acid N-Succinimide
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Overview
Description
Docosahexaenoic Acid N-Succinimide is a derivative of Docosahexaenoic Acid, a prominent omega-3 fatty acid. This compound is characterized by the presence of a succinimide group, which allows it to form stable esters with primary amines. This property makes it particularly useful in biochemical applications, such as labeling proteins and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docosahexaenoic Acid N-Succinimide typically involves the reaction of Docosahexaenoic Acid with N-Hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under mild conditions to form the N-succinimide ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-purity Docosahexaenoic Acid extracted from sources like fish oil or microalgae. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Docosahexaenoic Acid N-Succinimide primarily undergoes substitution reactions, where the succinimide ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and protein labeling .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, coupling agents like DCC or EDC, and anhydrous solvents such as dichloromethane. The reactions are typically carried out at room temperature to avoid decomposition of the sensitive ester .
Major Products Formed
The major products formed from these reactions are amide-linked compounds, where the primary amine has been successfully conjugated to the Docosahexaenoic Acid moiety via the succinimide ester .
Scientific Research Applications
Docosahexaenoic Acid N-Succinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic synthesis
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammation
Industry: Employed in the production of high-purity omega-3 supplements and other nutraceuticals
Mechanism of Action
The mechanism of action of Docosahexaenoic Acid N-Succinimide involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimide ester group, which acts as an activating agent for the carboxylic acid moiety of Docosahexaenoic Acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for long-term labeling and conjugation applications .
Comparison with Similar Compounds
Docosahexaenoic Acid N-Succinimide is unique due to its combination of the omega-3 fatty acid Docosahexaenoic Acid and the succinimide ester group. Similar compounds include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMFVFMQMCKHT-KUBAVDMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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